2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
Description
2-(4-Acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic small molecule characterized by a central acetamide linker bridging a 4-acetamido-substituted indole and a thiazole ring. This compound is structurally notable for its dual aromatic/heterocyclic framework, which is often leveraged in drug discovery for modulating protein-protein interactions. The acetamido-indole moiety may contribute to binding affinity, while the thiazole ring enhances metabolic stability and solubility.
Properties
Molecular Formula |
C15H14N4O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H14N4O2S/c1-10(20)17-12-3-2-4-13-11(12)5-7-19(13)9-14(21)18-15-16-6-8-22-15/h2-8H,9H2,1H3,(H,17,20)(H,16,18,21) |
InChI Key |
SAYARPKNQDYXGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride to introduce the acetamido group.
Thiazole Formation: The thiazole ring can be synthesized through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reaction: Finally, the indole and thiazole moieties are coupled through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the acetamido group, converting it to an amine using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions could occur at the thiazole ring, especially if it contains leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving indole and thiazole-containing compounds.
Medicine: Investigation of its potential as a therapeutic agent due to the biological activities associated with indole and thiazole moieties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and thiazole groups can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
The following analysis compares 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide with structurally analogous acetamide-thiazole derivatives, focusing on synthetic routes , physicochemical properties , and biological activities .
Structural and Physicochemical Comparisons
Table 1: Key Structural and Physical Properties of Selected Compounds
Key Observations :
- Substituent Diversity : The target compound’s 4-acetamidoindole group distinguishes it from derivatives with piperazine (13 ), benzodiazole-triazole (9c ), or sulfamoyl-pyrrole (9a ) moieties. These substituents influence solubility, binding specificity, and metabolic stability.
- Molecular Weight : The target compound (~343.37 g/mol) is lighter than most analogs, which may enhance membrane permeability compared to bulkier derivatives like 9c (~616 g/mol).
Key Insights :
- Target Specificity : The target compound’s S-protein inhibition aligns with antiviral applications, contrasting with MMP/lipoxygenase inhibitors (anti-inflammatory) or antimicrobial agents.
Patent and Prior Art Considerations
excludes several benzimidazole-thiazole acetamides (e.g., 2-(benzimidazol-1-yl)-N-[4-(4-chlorophenyl)thiazol-2-yl]acetamide) due to prior disclosure as local anesthetics . This underscores the novelty of the target compound’s 4-acetamidoindole-thiazole scaffold in non-anesthetic applications.
Biological Activity
2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that integrates indole and thiazole moieties, both of which are known for their significant biological activities. This compound's unique structure, featuring an acetamido group and a thiazole ring, suggests potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The molecular formula of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is C15H14N4O2S, with a molecular weight of 314.4 g/mol. The presence of both indole and thiazole rings in its structure may enhance its biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds similar to 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide exhibit significant anticancer properties. For instance, derivatives containing indole and thiazole have shown inhibitory effects on cancer cell lines. A study found that compounds with thiazole and indole moieties could inhibit carbonic anhydrases, enzymes crucial for tumor growth and metastasis.
Case Study: In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines. For example, the antiproliferative activity was tested on human cervix carcinoma (HeLa) and murine leukemia cells (L1210), showing promising results with IC50 values indicating effective concentration ranges for therapeutic applications .
Antimicrobial Activity
The structural components of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide also suggest potential antimicrobial properties. Compounds incorporating indole rings are known for their ability to combat bacterial infections by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
The exact mechanisms through which 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cell proliferation and inflammation.
Summary of Biological Activities
Future Directions
Ongoing research aims to elucidate the full therapeutic potential of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanisms of action will be crucial in developing this compound as a novel therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
